2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound features a difluoromethyl group, which is known for its ability to modulate biological and physiological activity by enhancing lipophilicity, bioavailability, and metabolic stability . The incorporation of fluorinated moieties into bioactive compounds is crucial for drug discovery and development .
Preparation Methods
The synthesis of 2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine can be achieved through various methods. One approach involves the use of ethyl bromodifluoroacetate as a fluorine source . This method includes a two-step process where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation . Another method involves metal-catalyzed cross-couplings, which can introduce difluoromethyl moieties into existing pyridines . These methods are efficient and allow for the late-stage functionalization of pyridine-containing drugs .
Chemical Reactions Analysis
2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethyl bromodifluoroacetate for difluoromethylation . The compound can also participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for carbon–carbon bond formation . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine has numerous applications in scientific research. In medicinal chemistry, it is used as a bioisosteric replacement of pyridine-N-oxide in quorum sensing inhibitors . This compound has shown significant activity in inhibiting quorum sensing, biofilm formation, and protease activity in Pseudomonas aeruginosa .
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets through hydrogen bonding. The difluoromethyl group possesses an acidic proton, which can interact with targeting enzymes . This interaction enhances the compound’s binding affinity and metabolic stability . The compound’s ability to inhibit quorum sensing and biofilm formation is attributed to its bioisosteric replacement of pyridine-N-oxide .
Comparison with Similar Compounds
2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine can be compared with other difluoromethylated pyridines, such as 2-difluoromethylpyridine . While both compounds exhibit similar physicochemical properties, this compound is unique due to its specific structure and enhanced activity in quorum sensing inhibition . Other similar compounds include trifluoromethylated pyridines, which have been extensively studied for their unique properties and applications .
Properties
Molecular Formula |
C14H10F2N2 |
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Molecular Weight |
244.24 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10F2N2/c15-13(16)12-11(9-5-2-1-3-6-9)10-7-4-8-17-14(10)18-12/h1-8,13H,(H,17,18) |
InChI Key |
LGEVWRNTZHELJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=CC=N3)C(F)F |
Origin of Product |
United States |
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